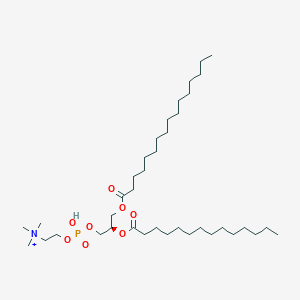
3-Methyladipic acid
Übersicht
Beschreibung
3-Methyladipic acid is a dicarboxylic acid that is structurally related to adipic acid, with a methyl group substitution at the third carbon position. Its chemical formula is C₇H₁₂O₄, and it is known for its role as a metabolite in the catabolism of phytanic acid.
Wirkmechanismus
Target of Action
3-Methyladipic acid is a metabolite of the catabolism of phytanic acid . The primary target of this compound is the ω-oxidation pathway . This pathway is crucial for the degradation of phytanic acid, especially in patients with adult Refsum’s disease (ARD), who are unable to detoxify phytanic acid by alpha-oxidation .
Mode of Action
It is known that it is the final metabolite in the ω-oxidation pathway . This suggests that it interacts with enzymes involved in this pathway, leading to its production as a final metabolite.
Biochemical Pathways
This compound is involved in the ω-oxidation pathway . This pathway is responsible for the degradation of phytanic acid, a branched-chain fatty acid.
Result of Action
The production of this compound as a final metabolite in the ω-oxidation pathway suggests that it plays a role in the body’s ability to degrade phytanic acid . This could have significant implications for patients with ARD, who rely on this pathway for phytanic acid detoxification .
Biochemische Analyse
Biochemical Properties
3-Methyladipic acid plays a crucial role in biochemical reactions, particularly in the catabolism of branched-chain fatty acids like phytanic acid. It is formed via ω-oxidation and subsequent β-oxidation pathways . The enzymes involved in these pathways include phytanoyl-CoA hydroxylase, which converts phytanoyl-CoA to 2-hydroxyphytanoyl-CoA, and other enzymes that further degrade it to this compound . This compound interacts with various biomolecules, including coenzymes and other intermediates in the fatty acid oxidation pathway.
Cellular Effects
This compound influences various cellular processes, particularly in cells involved in fatty acid metabolism. It affects cell signaling pathways related to lipid metabolism and can alter gene expression associated with these pathways . In cells with impaired phytanic acid metabolism, such as those in patients with adult Refsum’s disease, the accumulation of this compound can lead to disruptions in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through interactions with enzymes involved in fatty acid oxidation. It acts as a substrate for enzymes in the ω-oxidation pathway, leading to its conversion from phytanic acid . This process involves binding interactions with specific enzymes, resulting in the formation of intermediate compounds that are further metabolized to this compound . Additionally, the accumulation of this compound can inhibit certain enzymes, leading to metabolic disruptions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability of this compound is influenced by factors such as temperature and pH, which can affect its degradation rate . Long-term studies have shown that the accumulation of this compound in cells can lead to chronic metabolic disturbances, particularly in in vitro models of fatty acid metabolism disorders .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, it may not cause significant metabolic disruptions, but at higher doses, it can lead to toxic effects, including liver and kidney damage . Studies have shown that there is a threshold dose above which the adverse effects become pronounced, highlighting the importance of dosage regulation in experimental settings .
Metabolic Pathways
This compound is involved in the ω-oxidation pathway of phytanic acid metabolism. This pathway includes several enzymes, such as phytanoyl-CoA hydroxylase, that facilitate the conversion of phytanic acid to this compound . The metabolic flux through this pathway can be affected by the levels of this compound, influencing the overall metabolic balance in cells .
Transport and Distribution
Within cells, this compound is transported and distributed through various mechanisms. It can interact with transport proteins that facilitate its movement across cellular membranes . The distribution of this compound within tissues is influenced by its solubility and affinity for different cellular compartments .
Subcellular Localization
This compound is localized in specific subcellular compartments, primarily within the mitochondria where fatty acid oxidation occurs . Its activity and function are influenced by its localization, as it interacts with mitochondrial enzymes involved in the oxidation pathway . Post-translational modifications and targeting signals may also play a role in directing this compound to its specific subcellular locations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Methyladipic acid can be synthesized through several methods. One common approach involves the oxidation of 3-methylhexanol using strong oxidizing agents such as potassium permanganate or chromic acid. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to ensure complete oxidation to the dicarboxylic acid .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 3-methylglutaric acid. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The resulting product is then purified through crystallization or distillation to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methyladipic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce smaller carboxylic acids or carbon dioxide and water.
Reduction: Reduction reactions can convert it to 3-methylhexanol or other alcohol derivatives.
Substitution: The carboxyl groups can participate in esterification or amidation reactions to form esters or amides
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Esterification Reagents: Alcohols (e.g., methanol, ethanol) in the presence of acid catalysts (e.g., sulfuric acid).
Amidation Reagents: Amines (e.g., ammonia, methylamine) under dehydrating conditions
Major Products:
Oxidation: Smaller carboxylic acids, carbon dioxide, and water.
Reduction: 3-Methylhexanol.
Esterification: Methyl 3-methyladipate, ethyl 3-methyladipate.
Amidation: 3-Methyladipamide
Wissenschaftliche Forschungsanwendungen
3-Methyladipic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: It serves as a biomarker for certain metabolic disorders, such as Refsum’s disease.
Medicine: Research into its role in metabolic pathways can provide insights into metabolic diseases and potential therapeutic targets.
Industry: It is used in the production of specialty polymers and resins .
Vergleich Mit ähnlichen Verbindungen
Adipic Acid: A dicarboxylic acid without the methyl substitution.
3-Methylglutaric Acid: A related compound with a similar structure but different functional groups.
3,3-Dimethylglutaric Acid: Another related compound with two methyl groups at the third carbon position
Uniqueness: 3-Methyladipic acid is unique due to its specific methyl substitution, which influences its chemical reactivity and biological role. This substitution makes it a valuable compound for studying metabolic pathways and developing specialized polymers .
Eigenschaften
IUPAC Name |
3-methylhexanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-5(4-7(10)11)2-3-6(8)9/h5H,2-4H2,1H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEOWUNSTUDKGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40863090 | |
| Record name | 3-Methylhexanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40863090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3058-01-3, 623-82-5, 626-70-0, 61898-58-6 | |
| Record name | (±)-3-Methyladipic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3058-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-3-Methyladipic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Methyl-adipic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyladipic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003058013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylhexanedioic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061898586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-METHYLADIPIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22069 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methylhexanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40863090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyladipic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.359 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (+)-3-methyladipic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.833 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-Cyano-3-{4-[(2,4-dimethyl-phenylcarbamoyl)-methoxy]-3-methoxy-phenyl}-acrylic acid ethyl ester](/img/structure/B1232373.png)
![2-[(Z)-[(2,3-dichloro-4-methoxyphenyl)-(furan-2-yl)methylidene]amino]oxy-N,N-diethylethanamine](/img/structure/B1232374.png)

